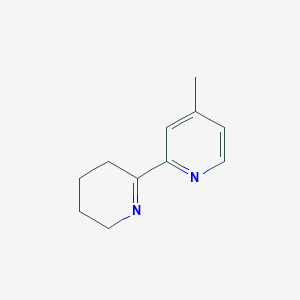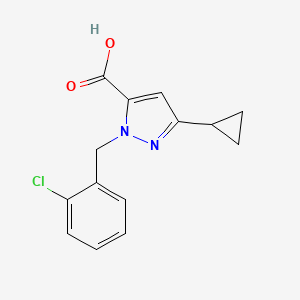
4'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is an organic compound with the molecular formula C11H14N2. This compound belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of a methyl group at the 4’ position and the tetrahydro configuration of the pyridine rings make this compound unique.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine typically involves the hydrogenation of 4’-Methyl-2,2’-bipyridine. The reaction is carried out under high pressure of hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 50-100 atm.
Industrial Production Methods: On an industrial scale, the production of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine follows a similar hydrogenation process but is optimized for large-scale operations. This involves the use of continuous flow reactors and advanced catalyst systems to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4’-Methyl-2,2’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated bipyridine derivatives.
Substitution: The methyl group at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: 4’-Methyl-2,2’-bipyridine.
Reduction: Fully saturated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
科学的研究の応用
4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, including:
Molecular Targets: Transition metals such as iron (Fe), copper (Cu), and zinc (Zn).
Pathways: The chelation of metal ions can influence redox reactions, enzyme activity, and signal transduction pathways.
類似化合物との比較
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
- 6,6’-Dimethyl-2,2’-bipyridine
Comparison:
- 4-Methyl-3,4,5,6-tetrahydro-2-pyridinamine: Similar in structure but lacks the bipyridine framework.
- 2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains a different ring system and functional groups.
- 6,6’-Dimethyl-2,2’-bipyridine: Similar bipyridine structure but with different substitution patterns.
Uniqueness: 4’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and physical properties.
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
4-methyl-2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8H,2-4,6H2,1H3 |
InChIキー |
VDELRLOUERVJMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















